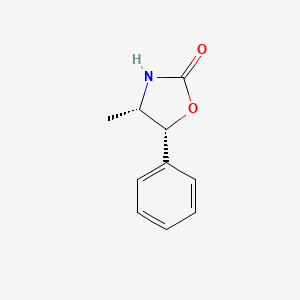

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936705, DTXSID40864668 | |

| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-45-9, 28044-22-6, 77943-39-6 | |

| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZO2G7843G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Structure, Synthesis, and Application

<_

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its rigid heterocyclic framework and defined stereocenters provide a powerful tool for controlling the stereochemical outcome of a wide array of chemical transformations.[] This technical guide provides a comprehensive overview of this invaluable chiral auxiliary, delving into its structural attributes, a detailed and field-proven synthetic protocol, and its mechanistic role in directing stereoselective reactions. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's application in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical development.[4]

Introduction: The Power of Chirality in Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[4] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[5] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance in the pharmaceutical industry.[4] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity.[1][5]

This compound, developed and popularized by David A. Evans, is a highly effective and versatile chiral auxiliary. Its utility stems from its ability to form N-acyl derivatives, which can then undergo a variety of diastereoselective reactions, including aldol additions, alkylations, and Diels-Alder reactions.[][6] The predictable and high levels of stereocontrol afforded by this auxiliary have made it an indispensable tool in the synthesis of complex, biologically active molecules.[2]

Structural Features and Properties

The efficacy of this compound as a chiral auxiliary is a direct consequence of its well-defined three-dimensional structure. The molecule possesses two contiguous stereocenters at the C4 and C5 positions of the oxazolidinone ring, with (S) and (R) configurations, respectively.

Key Structural Attributes:

-

Rigid Oxazolidinone Ring: The five-membered ring provides a conformationally restricted environment, which is crucial for effective stereochemical communication.

-

Phenyl Group at C5: This bulky substituent effectively shields one face of the N-acyl derivative's enolate, directing the approach of electrophiles to the opposite face.

-

Methyl Group at C4: This group further enhances the steric bias, contributing to the high diastereoselectivity observed in reactions.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂[7] |

| Molecular Weight | 177.20 g/mol [7] |

| Appearance | White crystalline solid[8] |

| Melting Point | 121-123 °C[9] |

| Optical Activity | [α]²⁵/D −168°, c = 2 in chloroform[9] |

| CAS Number | 16251-45-9[7] |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, (1R,2S)-(-)-norephedrine. The following protocol is a robust and scalable method for its preparation.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[10][11]

Materials and Reagents:

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or distillation setup

-

Heating mantle with a stirrer

-

Condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine (1R,2S)-(-)-norephedrine (e.g., 15.1 g, 100 mmol), diethyl carbonate (e.g., 21.8 mL, 180 mmol), and anhydrous potassium carbonate (e.g., 27.6 g, 200 mmol).[10] Add toluene (e.g., 150 mL) as the solvent.

-

Azeotropic Removal of Water: Heat the mixture to reflux. Toluene forms an azeotrope with water, and any residual moisture will be removed and collected in the distillation receiver. This step is crucial as the reaction is sensitive to water.

-

Reaction: Once the solvent is dry, continue heating the reaction mixture at a vigorous reflux (oil bath temperature around 160 °C).[10] Ethanol, a byproduct of the reaction, will begin to distill off. The reaction progress can be monitored by the distillation of ethanol.

-

Reaction Completion: The reaction is typically complete when the distillation of ethanol ceases, and the temperature of the reaction mixture rises. This usually takes several hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Add water to dissolve the potassium carbonate and any other inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) to recover any remaining product.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield the pure this compound as a white crystalline solid.

-

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is an effective and inexpensive base for this cyclization reaction. It facilitates the deprotonation of the hydroxyl and amino groups of norephedrine, promoting their nucleophilic attack on the carbonyl carbons of diethyl carbonate.

-

Use of Diethyl Carbonate: Diethyl carbonate serves as the carbonyl source for the formation of the oxazolidinone ring. It is a safer alternative to phosgene.

-

Azeotropic Distillation: The removal of water via azeotropic distillation with toluene is critical to drive the reaction to completion and prevent side reactions.

-

Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization process.

Mechanism of Stereocontrol in Asymmetric Synthesis

The power of this compound lies in its ability to direct the stereochemical outcome of reactions at a prochiral center. This is exemplified in the Evans aldol reaction.

The Evans Aldol Reaction: A Case Study

In the Evans aldol reaction, an N-acyl derivative of the chiral auxiliary is enolized, and the resulting chiral enolate reacts with an aldehyde to form a new stereocenter.[6][16]

Caption: Generalized workflow of an Evans aldol reaction.

Mechanistic Insights:

-

Formation of a Z-Enolate: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine) to selectively form the Z-enolate. The boron atom chelates with both carbonyl oxygens, locking the conformation.[17]

-

Facial Selectivity: The phenyl group at the C5 position of the auxiliary effectively blocks one face of the enolate. This steric hindrance forces the incoming aldehyde to approach from the less hindered face.[6]

-

Chair-like Transition State: The reaction proceeds through a highly organized, six-membered chair-like transition state, which minimizes steric interactions and leads to the formation of the syn-aldol product with high diastereoselectivity.[17]

-

Auxiliary Cleavage: After the desired transformation, the chiral auxiliary can be cleanly removed under mild conditions, for instance, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the enantiomerically pure product.[18][19] The auxiliary can often be recovered and reused.[1]

Applications in Drug Development

The reliability and high stereoselectivity of reactions employing this compound have made it a valuable tool in the synthesis of numerous pharmaceutical agents and complex natural products.[2][8] Its application is particularly prevalent in the early stages of drug discovery and development, where the synthesis of enantiomerically pure compounds is crucial for evaluating biological activity and safety.[1][4] It has been utilized as a key intermediate in the synthesis of various compounds, including (+)-pumiliotoxin B.[20]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

(1R,2S)-(-)-Norephedrine: Harmful if swallowed.[21] Causes skin, eye, and respiratory irritation. It is a sympathomimetic agent and can have physiological effects.[21]

-

Diethyl Carbonate: Flammable liquid and vapor.[22]

-

Potassium Carbonate: Causes skin and serious eye irritation.[23][24] May cause respiratory irritation.[23][25]

-

Toluene: Highly flammable liquid and vapor.[26] May be fatal if swallowed and enters airways.[26] Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[26]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27] Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][15][21][22][23][24][25][26][28][29][30][31][32]

Conclusion

This compound has firmly established itself as a powerful and reliable chiral auxiliary in the field of asymmetric synthesis. Its well-defined structure, coupled with a deep understanding of its mechanistic behavior, allows for the predictable and highly stereoselective construction of complex chiral molecules. For researchers and scientists in drug development, a thorough grasp of the synthesis and application of this auxiliary is essential for the efficient and successful preparation of enantiomerically pure pharmaceutical candidates. The protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this invaluable synthetic tool.

References

- Fisher Scientific. (2010, August 19). Diethyl Carbonate - SAFETY DATA SHEET.

- INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.

- VWR. (2015, March 25). SAFETY DATA SHEET Toluene BDH1151.

- Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate.

- Chemical Synthesis. (2021). This compound literature.

- Wikipedia. (n.d.). Chiral auxiliary.

- ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- Carl Roth. (n.d.). Safety Data Sheet: Potassium carbonate.

- Fisher Scientific. (2009, June 11). Toluene - SAFETY DATA SHEET.

- Fisher Scientific. (2011, May 12). SAFETY DATA SHEET - Potassium Carbonate Anhydrous (Certified ACS).

- Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.

- Central Drug House (P) Ltd. (n.d.). DIETHYL CARBONATE CAS No 105-58-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate.

- ChemicalBook. (n.d.). Diethyl carbonate - Safety Data Sheet.

- ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- HOVENSA L.L.C. (1999, January 29). MATERIAL SAFETY DATA SHEET Toluene.

- PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.

-

Chemistry For Everyone. (2025, July 28). What Are Chiral Auxiliaries? - Chemistry For Everyone. Retrieved from [Link]

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: toluene.

- Slideshare. (n.d.). Evans aldol ppt.

- Central Drug House (P) Ltd. (n.d.). Toluene CAS No 108-88-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Biosynth. (n.d.). (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.

- CymitQuimica. (n.d.). cas 16251-45-9: this compound.

- Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction.

- Sigma-Aldrich. (n.d.). (1R,2S)-(-)-Norephedrine 99 492-41-1.

- ResearchGate. (2023, September 6). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-.

- ChemicalBook. (2025, August 19). This compound.

- National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Alfa Chemistry. (n.d.). Evans Aldol Reaction.

- Santa Cruz Biotechnology. (n.d.). (1R,2S)-(-)-Norephedrine.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). 3198-15-0(1R,2S-(-)-Norephedrine hydrochloride) Product Description.

- ChemicalBook. (2025, January 27). (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE.

- lookchem. (n.d.). Cas 16251-45-9,this compound.

- Google Patents. (2010, May 20). US20100125146A1 - Method for making pharmaceutical compounds.

- precisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-.

- Sigma-Aldrich. (n.d.). (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone.

- Aquigen Bio Sciences. (n.d.). (1R,2S)-(-)-Norephedrine | CAS No: 492-41-1.

- Cayman Chemical. (2025, June 30). Safety Data Sheet.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. youtube.com [youtube.com]

- 6. Evans aldol ppt | PPTX [slideshare.net]

- 7. scbt.com [scbt.com]

- 8. Cas 16251-45-9,this compound | lookchem [lookchem.com]

- 9. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. ineos.com [ineos.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. connectsci.au [connectsci.au]

- 19. researchgate.net [researchgate.net]

- 20. This compound | 16251-45-9 [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. redox.com [redox.com]

- 25. chemos.de [chemos.de]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. (1R,2S)-(-)-Norephedrine | CAS No: 492-41-1 [aquigenbio.com]

- 28. carlroth.com:443 [carlroth.com:443]

- 29. chemicalbook.com [chemicalbook.com]

- 30. henrycounty.in.gov [henrycounty.in.gov]

- 31. chemos.de [chemos.de]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Physical Properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Abstract

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of asymmetric synthesis, widely recognized for its efficacy in establishing stereocenters with predictable and high levels of control.[1][2] As a prominent member of the Evans auxiliaries, its utility in complex molecule synthesis, particularly in pharmaceutical development, is well-documented.[3][4] A profound understanding of its physical properties is not merely academic; it is a practical prerequisite for its successful application. These properties—from its crystalline nature and melting point to its specific rotation and spectroscopic signature—directly influence reaction setup, monitoring, diastereoselectivity, and final product purity. This guide provides a detailed examination of these core physical characteristics, offering researchers and drug development professionals a consolidated resource grounded in empirical data and field-proven insights. We will explore the causality between its solid-state structure and its function, present key characterization data in accessible formats, and provide validated protocols for its analysis.

The Role and Significance of a Chiral Auxiliary

In the synthesis of enantiomerically pure compounds, such as pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter.[1][5] The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for facial discrimination during bond-forming reactions.[2]

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, derived from the readily available amino acid (1R,2S)-(-)-norephedrine, exemplifies the ideal auxiliary. Its rigid heterocyclic structure, combined with the strategic placement of the methyl and phenyl substituents, creates a well-defined steric environment.[1][5] This environment effectively blocks one face of the enolate derived from its N-acylated form, directing incoming electrophiles to the opposite face with high fidelity. This mechanism is fundamental to its application in stereoselective alkylations, aldol reactions, and conjugate additions.[4][6] After the desired transformation, the auxiliary can be cleaved and recovered for reuse, adding to its cost-effectiveness.[5]

The physical properties detailed herein are critical for ensuring the auxiliary's performance. Purity, confirmed by a sharp melting point, is essential for achieving high diastereomeric excess. Solubility dictates the choice of reaction solvents, while the specific optical rotation provides a direct measure of enantiomeric purity.

Core Physical and Chemical Properties

The fundamental physical constants for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone are summarized below. These values serve as the primary benchmark for sample identification and purity assessment.

| Property | Value | Source(s) |

| CAS Number | 16251-45-9 | [7][8] |

| Molecular Formula | C₁₀H₁₁NO₂ | [7][9] |

| Molecular Weight | 177.20 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder/solid | [7][10][11] |

| Melting Point | 121-123 °C | [7][12][] |

| Optical Activity [α]²⁵/D | -168° (c = 2 in chloroform) | [14] |

| Enantiomeric Purity (ee) | Typically ≥99% (by HPLC) | [14] |

The melting point of 121-123 °C is a key specification; a broader range or significant deviation from this value often indicates the presence of impurities or residual solvent, which can negatively impact stereochemical control in sensitive reactions.[12]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the structural integrity of the auxiliary. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key signals include the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range), the methine proton at the 5-position adjacent to the phenyl group, the methine proton at the 4-position adjacent to the methyl group, a characteristic doublet for the methyl protons, and a broad singlet for the N-H proton.[15][16]

-

¹³C NMR: The carbon spectrum is equally informative, showing distinct signals for the carbonyl carbon (δ ~159 ppm), the aromatic carbons, the two methine carbons of the oxazolidinone ring (C4 and C5), and the methyl carbon.[15][17]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic absorptions that confirm the presence of the core functional groups.[18][19]

-

N-H Stretch: A moderate to sharp band is typically observed in the range of 3200-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are seen just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the cyclic carbamate (urethane) carbonyl group is prominent around 1750-1770 cm⁻¹.[19] This is often the most diagnostic peak in the spectrum.

Crystallographic and Solid-State Structure

The efficacy of a chiral auxiliary is fundamentally rooted in its three-dimensional structure. X-ray crystallography of derivatives reveals critical insights into the solid-state conformation of the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone core.

The five-membered oxazolidinone ring is not planar and typically adopts an envelope conformation .[20] In this arrangement, one of the carbon atoms (often the C4 bearing the methyl group) is puckered out of the plane formed by the other four atoms. The phenyl group at C5 and the methyl group at C4 assume pseudo-equatorial and pseudo-axial positions, respectively. This defined, rigid conformation is what dictates the facial selectivity in reactions of N-acyl derivatives. The bulky phenyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[21]

Caption: Causality between physical structure and synthetic function.

Practical Considerations for Researchers

Solubility Profile

While quantitative solubility data is sparse, empirical evidence from common synthetic procedures provides a practical solubility guide.

-

Good Solubility: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[20]

-

Moderate to Low Solubility: Toluene, Ethers (e.g., Diethyl Ether).[11]

-

Insoluble: Water, Hexanes.

This profile is critical for selecting appropriate solvents for acylation, the subsequent stereoselective reaction, and the workup/purification steps.

Stability and Storage

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a stable crystalline solid. For long-term preservation of its high enantiomeric purity, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[7] It is not particularly hygroscopic but standard precautions for handling fine organic chemicals should be observed.

Experimental Protocols for Quality Control

To ensure the reliability of synthetic outcomes, incoming batches of the auxiliary must be validated. The following protocols describe standardized methods for this purpose.

Protocol: Melting Point Determination

-

Apparatus: Calibrated digital melting point apparatus.

-

Sample Preparation: Load a small amount of finely ground, dry crystalline material into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting range.

-

At ~110 °C, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

-

Acceptance Criteria: The recorded range should be sharp (≤ 2 °C) and fall within the established 121-123 °C specification.[12]

Protocol: Measurement of Specific Optical Rotation

-

Apparatus: Calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Sample Preparation:

-

Accurately weigh approximately 200 mg of the compound.

-

Quantitatively transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with HPLC-grade chloroform to achieve a concentration (c) of exactly 2 g/100 mL. Ensure the solution is homogeneous.

-

-

Measurement:

-

Calibrate the polarimeter with a blank (pure chloroform).

-

Rinse and fill the 1 dm sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at 25 °C.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in dm (typically 1) and c is the concentration in g/100mL.

-

Acceptance Criteria: The calculated specific rotation should be -168° ± 2°.[14]

Caption: A standard quality control workflow for validating the auxiliary.

Conclusion

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is more than a reagent; it is a precision tool for asymmetric synthesis. Its physical properties are intrinsically linked to its performance, providing the structural rigidity and steric bias necessary to achieve high diastereoselectivity. A sharp melting point, correct spectroscopic signature, and specific optical rotation are not just data points—they are verifiable indicators of the purity and structural integrity required for reproducible and successful synthetic outcomes. This guide has consolidated these critical parameters to equip researchers and chemists with the foundational knowledge needed to confidently employ this powerful chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. york.ac.uk [york.ac.uk]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | lookchem [lookchem.com]

- 8. 16251-45-9 | MFCD00066226 | (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one [aaronchem.com]

- 9. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Guangzhou Yaoguang Technology Co., Ltd. [btofuture.com]

- 11. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 12. This compound CAS#: 16251-45-9 [m.chemicalbook.com]

- 14. This compound 99 16251-45-9 [sigmaaldrich.com]

- 15. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-Oxazolidone (497-25-6) IR Spectrum [m.chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. scienceopen.com [scienceopen.com]

- 21. youtube.com [youtube.com]

Introduction: The Cornerstone of Asymmetric Synthesis

An In-depth Technical Guide to the Mechanism of Action for Evans Chiral Auxiliaries

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and natural product synthesis where biological activity is intrinsically tied to specific stereochemistry.[1][2] Chiral auxiliaries represent a robust and reliable strategy for achieving this control.[1][2][3] These are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[1]

Among the myriad of chiral auxiliaries developed, the oxazolidinone-based auxiliaries introduced by David A. Evans in the early 1980s have emerged as one of the most powerful and widely adopted tools in asymmetric synthesis.[1][4][5] Their success stems from their predictable and exceptionally high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][4][6] This guide provides a detailed exploration of the core mechanisms that underpin the remarkable efficacy of Evans auxiliaries, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Core Mechanism of Stereochemical Control

The effectiveness of an Evans auxiliary-guided transformation is not a single event but a sequence of carefully controlled steps. The overall workflow involves covalent attachment of the auxiliary to a substrate, a highly diastereoselective transformation, and finally, removal of the auxiliary.[1]

Caption: General workflow for an Evans auxiliary-mediated asymmetric synthesis.

Acylation: Preparing the N-Acyl Imide System

The journey begins with the acylation of the oxazolidinone auxiliary. These auxiliaries are readily prepared from inexpensive, enantiopure amino acids like L-valine or L-phenylalanine.[4][7][8] The nitrogen atom of the auxiliary is deprotonated, typically with a strong base like n-butyllithium, and then reacted with an acyl chloride or anhydride to form the corresponding N-acyl oxazolidinone, also known as an imide.[1][9] This imide is the key substrate for the subsequent stereoselective reaction.

The Crux of Control: Diastereoselective Enolate Formation

The high degree of stereocontrol exerted by Evans auxiliaries originates from the predictable and selective formation of a specific enolate geometry. For most applications, particularly aldol reactions, the generation of a Z-enolate is crucial for achieving the desired stereochemical outcome.[3][10][11][12]

This is typically achieved by treating the N-acyl imide with a Lewis acidic boron reagent, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[3][10] The reaction proceeds through a six-membered, chair-like transition state.[3][10][12]

Key Factors Driving Z-Enolate Selectivity:

-

Chelation: The boron triflate coordinates to both the imide carbonyl oxygen and the oxazolidinone ring oxygen, creating a rigid, chelated intermediate.[8]

-

Steric Hindrance: In the chair-like deprotonation transition state, the R group of the acyl chain preferentially occupies a pseudo-equatorial position to minimize steric clashes with the bulky substituent on the chiral auxiliary. This orientation forces the formation of the Z-enolate.[3]

Caption: Boron-mediated transition state leading to selective Z-enolate formation.

The Diastereoselective Step: Alkylation and Aldol Reactions

With the geometry of the enolate fixed, the stereochemistry of the final product is determined by the facial selectivity of the subsequent reaction with an electrophile.

The chiral auxiliary's substituent (e.g., isopropyl from valine or benzyl from phenylalanine) acts as a powerful steric shield, effectively blocking one face of the planar enolate.[1][8] Consequently, the incoming electrophile is forced to approach from the less hindered, exposed face.[8][13]

Furthermore, a crucial stereoelectronic effect comes into play. To minimize dipole-dipole repulsion between the enolate's C-O bond and the auxiliary's N-C=O bond, the molecule adopts a conformation where these two dipoles are anti-periplanar.[1][3][10][12] This conformation rigidly orients the steric blocking group, ensuring a highly predictable trajectory for the electrophile.

Caption: Steric hindrance from the auxiliary's R' group directs electrophilic attack.

In the renowned Evans aldol reaction, the boron Z-enolate reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state.[1][10][12][14] The high diastereoselectivity for the syn-aldol product is a result of several combined factors within this chair-like transition state:[10]

-

Chelation: The boron atom coordinates the enolate oxygen and the aldehyde oxygen, organizing the transition state.[12]

-

Steric Shielding: The auxiliary's substituent effectively blocks one face of the enolate.

-

Dipole Minimization: The anti-periplanar arrangement of the carbonyl dipoles is maintained.[10][12]

-

Equatorial Aldehyde Substituent: The aldehyde's substituent (R'') prefers an equatorial position to minimize 1,3-diaxial interactions.[1]

This combination of forces leads to an exceptionally well-defined transition state, resulting in the formation of the syn-aldol adduct with outstanding predictability and diastereomeric excess, often exceeding 99%.[10][15]

Cleavage of the Auxiliary: Releasing the Chiral Product

The final step is the removal of the chiral auxiliary to unveil the desired enantiomerically pure product. The N-acyl bond is susceptible to nucleophilic attack, and various methods have been developed to transform the imide into different functional groups without causing racemization of the newly formed stereocenter.[1][8][16]

| Nucleophile/Reagent | Resulting Functional Group | Typical Conditions | Reference |

| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C | |

| LiBH₄ or LiAlH₄ | Primary Alcohol | Et₂O or THF, 0 °C to rt | |

| DIBAL-H | Aldehyde | Toluene or CH₂Cl₂, -78 °C | |

| MeOMgBr or Al(OMe)₃ | Methyl Ester | THF or Toluene, 0 °C to rt | |

| Me(OMe)NH·HCl / AlMe₃ | Weinreb Amide | THF, -10 °C to rt |

The most common cleavage method uses lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, to yield the carboxylic acid.[17][18][19] Mechanistic studies, including DFT computations, have shown that the hydroperoxide anion (OOH⁻) is a highly effective nucleophile that selectively attacks the more hindered exocyclic imide carbonyl.[18][20][21] This is in contrast to hydroxide (OH⁻) alone, which preferentially attacks the less hindered endocyclic carbonyl, leading to undesired ring-opening of the auxiliary.[18][20][21]

Part 2: Experimental Protocols and Practical Considerations

The following protocols are representative examples of the key steps in an Evans auxiliary-mediated synthesis.

Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone

This procedure details the attachment of a propionyl group to the auxiliary.

-

Setup: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.). The flask is sealed with a septum and flushed with dry nitrogen.

-

Dissolution: Anhydrous tetrahydrofuran (THF, ~0.2 M) is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq., as a 2.5 M solution in hexanes) is added dropwise via syringe over 10 minutes. The resulting pale yellow solution is stirred for 15 minutes.

-

Acylation: Propionyl chloride (1.1 eq.) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-propionyl imide, which can be purified by column chromatography.[9]

Protocol 2: Diastereoselective "Evans-Syn" Aldol Reaction

This protocol describes the reaction of the N-propionyl imide with an aldehyde to form the syn-aldol adduct.

-

Setup: A flame-dried flask is charged with the purified N-propionyl imide (1.0 eq.) and dissolved in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M) under a nitrogen atmosphere. The solution is cooled to -78 °C.

-

Enolate Formation: Di-n-butylboron triflate (1.1 eq., as a 1.0 M solution in CH₂Cl₂) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq.). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes. The solution is then re-cooled to -78 °C.

-

Aldol Addition: The desired aldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.

-

Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric adducts can be purified by chromatography.[10]

Protocol 3: Cleavage to the Carboxylic Acid

This procedure details the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.

-

Setup: The purified aldol adduct (1.0 eq.) is dissolved in a 4:1 mixture of THF and water (~0.2 M). The solution is cooled to 0 °C in an ice bath.

-

Hydrolysis: 30% aqueous hydrogen peroxide (4.0 eq.) is added dropwise, followed by the dropwise addition of 1.0 M aqueous lithium hydroxide (LiOH, 2.0 eq.).

-

Reaction: The mixture is stirred at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[13][16]

Conclusion

Evans chiral auxiliaries have earned their place as a foundational tool in asymmetric synthesis due to their high reliability and predictable stereochemical outcomes.[4][10] The mechanism of action is a testament to the power of conformational control, where a combination of chelation, steric hindrance, and stereoelectronic effects conspire to create a highly ordered transition state.[1][3][12] By understanding the causality behind each step—from the selective formation of the Z-enolate to the face-selective electrophilic attack and the regioselective cleavage—researchers can confidently apply this methodology to the efficient construction of complex, enantiomerically pure molecules. This robust control has cemented the Evans aldol and alkylation reactions as standard strategies in the synthesis of numerous natural products and pharmaceutical agents.[10][18]

References

-

Title: Stereoselective aldol condensations via boron enolates. Source: Journal of the American Chemical Society, 1981, 103(11), pp.3099-3111. URL: [Link]

-

Title: A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Source: Journal of the American Chemical Society, 1982, 104(6), pp.1737-1739. URL: [Link]

-

Title: Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Source: Organic Syntheses, 1990, 68, p.83. URL: [Link]

-

Title: Diastereoselective anti-aldol condensation using a chiral oxazolidinone auxiliary. Source: Organic Syntheses, 1990, 68, p.77. URL: [Link]

-

Title: A general method for the synthesis of enantiomerically pure β-hydroxy-α-amino acids. Source: The Journal of Organic Chemistry, 1999, 64(17), pp.6427-6437. URL: [Link]

-

Title: Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. Source: The Journal of Physical Chemistry A, 2010, 114(40), pp.10883-10892. URL: [Link]

-

Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Source: Australian Journal of Chemistry, 2023, 76(12), pp.847-853. URL: [Link]

-

Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries. Source: New Journal of Chemistry, 2003, 27(1), pp.14-25. URL: [Link]

-

Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Source: Organic Process Research & Development, 2019, 23(7), pp.1472-1478. URL: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. benchchem.com [benchchem.com]

- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Evans aldol ppt | PPTX [slideshare.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.williams.edu [chemistry.williams.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. connectsci.au [connectsci.au]

- 19. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 20. UQ eSpace [espace.library.uq.edu.au]

- 21. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone: A Cornerstone Chiral Auxiliary

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis

Molecular Structure and Stereochemistry

The unequivocal assignment of spectroscopic signals is intrinsically linked to the molecule's structure. The (4S,5R) stereochemistry dictates a cis relationship between the methyl group at C4 and the phenyl group at C5. This spatial arrangement is crucial for its function as a chiral auxiliary.

Figure 1: Molecular structure of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and stereochemical arrangement of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is characterized by distinct signals for the protons on the oxazolidinone ring, the methyl group, and the phenyl group. The chemical shifts and coupling constants are highly sensitive to the molecule's conformation.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.45 | m | - |

| NH | ~5.5 - 6.5 | br s | - |

| H5 | 5.67 | d | 7.9 |

| H4 | 4.13 - 4.20 | m | - |

| Methyl-H | 0.82 | d | 6.5 |

Table 1: ¹H NMR Spectroscopic Data for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (in CDCl₃).

Interpretation and Causality:

-

Phenyl Protons (7.20 - 7.45 ppm): The aromatic protons of the phenyl group typically appear as a complex multiplet in this region. Their exact chemical shifts can be influenced by the solvent and the proximity of the oxazolidinone ring.

-

NH Proton (~5.5 - 6.5 ppm): The proton attached to the nitrogen atom appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.

-

H5 Proton (5.67 ppm): This proton, being benzylic and attached to a carbon bearing an oxygen atom, is significantly deshielded and appears as a doublet. The coupling constant of approximately 7.9 Hz reflects the dihedral angle with the H4 proton, consistent with a cis relationship.

-

H4 Proton (4.13 - 4.20 ppm): This proton is coupled to both the H5 proton and the protons of the methyl group, resulting in a multiplet. Its upfield shift compared to H5 is due to the less electronegative environment.

-

Methyl Protons (0.82 ppm): The methyl group protons appear as a doublet due to coupling with the H4 proton. This upfield chemical shift is characteristic of a methyl group on a saturated carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule and offers insights into their electronic environment.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | 159.4 |

| Phenyl-C (ipso) | 133.4 |

| Phenyl-C | 128.8, 127.3, 126.8 |

| C5 | 80.9 |

| C4 | 52.5 |

| Methyl-C | 17.5 |

Table 2: ¹³C NMR Spectroscopic Data for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (in CDCl₃).[4]

Interpretation and Causality:

-

Carbonyl Carbon (C2, 159.4 ppm): The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent heteroatoms (N and O).

-

Phenyl Carbons (126.8 - 133.4 ppm): The aromatic carbons of the phenyl ring appear in their characteristic region. The ipso-carbon (the one attached to the oxazolidinone ring) is typically found at a slightly different chemical shift than the other aromatic carbons.

-

C5 (80.9 ppm): This carbon, bonded to both an oxygen and the phenyl group, is significantly deshielded and appears at a downfield chemical shift.

-

C4 (52.5 ppm): The carbon bearing the methyl group is found at a more upfield position compared to C5, reflecting its less substituted and less electronegative environment.

-

Methyl Carbon (17.5 ppm): The methyl carbon is the most shielded carbon in the molecule, appearing at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. The spectrum is dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3280 | N-H stretch |

| ~1750 | C=O stretch (carbamate) |

| ~1600, 1495, 1455 | C=C stretch (aromatic) |

| ~1220 | C-O stretch |

| ~700, 750 | C-H bend (aromatic, out-of-plane) |

Table 3: Key IR Absorption Bands for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Interpretation and Causality:

-

N-H Stretch (~3280 cm⁻¹): A prominent, relatively sharp peak in this region is characteristic of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.

-

C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band around 1750 cm⁻¹ is the most characteristic feature of the IR spectrum, corresponding to the carbonyl stretching vibration of the five-membered cyclic carbamate. The ring strain slightly increases the frequency compared to a typical acyclic amide.

-

Aromatic C=C Stretches (~1600, 1495, 1455 cm⁻¹): Several sharp bands of medium intensity in this region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

-

C-O Stretch (~1220 cm⁻¹): A strong absorption in this region is attributed to the C-O stretching vibration of the ester-like portion of the carbamate.

-

Aromatic C-H Bends (~700, 750 cm⁻¹): Strong absorptions in this fingerprint region arise from the out-of-plane bending vibrations of the C-H bonds on the monosubstituted phenyl ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection. The following protocols are representative of standard procedures for the characterization of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

The synthesis of the title compound is typically achieved from the corresponding amino alcohol, (1R,2S)-(-)-norephedrine, through cyclization with a carbonylating agent such as diethyl carbonate.

Figure 2: General workflow for the synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, an excess of diethyl carbonate, and a catalytic amount of a base such as potassium carbonate.

-

Heat the reaction mixture to a temperature sufficient to distill off the ethanol byproduct (e.g., 160 °C).

-

Monitor the reaction progress by observing the cessation of ethanol distillation.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with water to remove the base and any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a white crystalline solid.

NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of the purified (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy Sample Preparation and Acquisition

-

For a solid sample, the KBr pellet method is commonly employed. Grind a small amount of the sample with anhydrous KBr powder and press into a thin, transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and purity assessment of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. A thorough understanding of its ¹H NMR, ¹³C NMR, and IR spectra is essential for any researcher utilizing this powerful chiral auxiliary. The characteristic chemical shifts, coupling constants, and vibrational frequencies are directly correlated to its unique three-dimensional structure, which in turn governs its remarkable ability to induce stereoselectivity in a wide range of chemical reactions. This guide serves as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the confident and effective application of this cornerstone of asymmetric synthesis.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

PubChem. (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

-

SpectraBase. (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone. [Link]

-

Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Auxiliaries

In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is not just an academic challenge, but a critical necessity. Among the myriad of tools available for asymmetric synthesis, the chiral oxazolidinone auxiliaries developed by David A. Evans and his research group in the early 1980s stand as a true cornerstone, revolutionizing the field with their efficacy and versatility.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of Evans auxiliaries, supplemented with field-proven insights and detailed experimental protocols.

A Legacy of Innovation: The Genesis of Evans Auxiliaries

The journey of Evans oxazolidinone auxiliaries began with the fundamental challenge of controlling the three-dimensional arrangement of atoms during a chemical reaction. Prior to their development, achieving high levels of stereoselectivity often relied on substrate control, which was not always predictable or broadly applicable. The introduction of chiral auxiliaries, temporary stereogenic units covalently attached to a substrate, offered a new paradigm for asymmetric synthesis.[2]

David A. Evans's seminal work in 1981 unveiled a class of chiral oxazolidin-2-one derivatives that demonstrated remarkable utility in asymmetric aldol condensations.[5] These auxiliaries, readily prepared from abundant and naturally occurring amino acids, provided a robust scaffold for directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.[2][4] The impact was immediate and profound, as evidenced by their application in the total synthesis of complex natural products like the macrolide cytovaricin, where they were instrumental in setting the absolute stereochemistry of nine stereocenters.[2]

The Science of Stereocontrol: Mechanism of Action

The remarkable stereodirecting power of Evans oxazolidinone auxiliaries lies in their ability to create a rigid and sterically biased environment around a prochiral enolate. The key to this control is the formation of a well-defined metal enolate, typically a (Z)-enolate, through deprotonation of an N-acyloxazolidinone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[1][6]

The metal cation, such as lithium, coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid chelated structure.[1][6] This chelation, combined with the steric bulk of the substituent at the 4-position of the oxazolidinone ring (derived from amino acids like valine or phenylalanine), effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in a highly diastereoselective transformation.[1][2]

Caption: Mechanism of Stereocontrol with Evans Auxiliaries.

Practical Application: Synthesis and Utilization

The widespread adoption of Evans auxiliaries is a testament to their practical utility. They are relatively easy to prepare, attach to a substrate, and subsequently remove, often with the possibility of recycling the auxiliary.[7]

Synthesis of Evans Oxazolidinone Auxiliaries

A common and efficient method for preparing Evans auxiliaries involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization.[2][5]

Experimental Protocol: Synthesis of (4S)-4-Benzyl-2-oxazolidinone

-

Reduction of L-Phenylalanine: To a solution of L-phenylalanine ethyl ester hydrochloride in a mixture of dioxane and water, add a solution of sodium carbonate. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate. Stir for 3 hours at room temperature. Extract the product with ethyl acetate. The resulting N-Boc ethyl ester is then reduced using a reducing agent like lithium borohydride.[5]

-

Cyclization: The resulting amino alcohol is treated with a base such as sodium hydride to induce cyclization, affording the desired (4S)-4-benzyl-2-oxazolidinone in high yield.[5]

Acylation of the Auxiliary

The attachment of the acyl group to the auxiliary is a crucial step. While traditional methods involve deprotonation with n-butyllithium followed by reaction with an acyl chloride, a milder procedure utilizing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst is often preferred for its simplicity.[7][8]

Experimental Protocol: Acylation with Propionic Anhydride

-

To a solution of (4S)-4-benzyl-2-oxazolidinone in an appropriate solvent like THF, add propionic anhydride and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature overnight, or for a shorter duration at reflux in a solvent like toluene, to complete the acylation.[7]

Diastereoselective Alkylation

The core asymmetric transformation involves the deprotonation of the N-acyloxazolidinone to form the enolate, followed by reaction with an electrophile.

Experimental Protocol: Alkylation with Allyl Iodide

-

Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) to generate the (Z)-enolate.

-

Add allyl iodide and allow the reaction to proceed at -78 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.[8]

| Electrophile (E+) | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| CH₃I | NaHMDS | -78 | 91 : 9 |

| PhCH₂Br | LDA | 0 | 99 : 1 |

| Allyl Iodide | NaHMDS | -78 | 98 : 2 |

Table 1: Diastereoselectivity of Alkylation Reactions.[6][8]

Cleavage of the Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. A common and effective method utilizes lithium hydroxide and hydrogen peroxide.[8][9]

Experimental Protocol: Hydrolytic Cleavage

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool the solution to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.

-

Stir the reaction until completion, then quench with an aqueous solution of sodium sulfite.

-

Acidify the mixture and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[8][9]

It is important to note that the LiOH/H₂O₂ cleavage can lead to the evolution of oxygen, which presents a safety consideration, especially on a larger scale.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Evans aldol ppt | PPTX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of the Phenyl Group in (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its remarkable ability to induce stereoselectivity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has made it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2] This guide provides an in-depth analysis of the molecule's architecture, focusing specifically on the critical, multifaceted role of the C5-phenyl group. We will dissect how its steric and electronic properties, combined with its influence on conformational rigidity and chelation, are paramount to its function as a powerful stereodirecting agent.

Introduction: The Power of Chiral Auxiliaries

In the landscape of pharmaceutical development and total synthesis, achieving control over stereochemistry is not merely an academic exercise but a critical necessity. Most biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug, often with one enantiomer providing the therapeutic effect while the other is inactive or even harmful.[3] Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2][4] Developed by David A. Evans, the oxazolidinone-based auxiliaries are among the most reliable and widely used, celebrated for their high diastereoselectivity, predictable outcomes, and the ease of their attachment and removal.[1][2]

The specific auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, is derived from the readily available (1R,2S)-(-)-norephedrine. The substituents at the C4 (methyl) and C5 (phenyl) positions are not arbitrary; they are precisely positioned to create a well-defined chiral environment that dictates the course of subsequent reactions. This guide focuses on elucidating the pivotal functions of the phenyl group in this stereodirecting process.

Molecular Architecture and the Phenyl Group's Core Functions

The efficacy of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone hinges on its ability to enforce a rigid and predictable conformation upon attachment to an acyl chain. This rigidity is essential for creating a biased environment where incoming electrophiles are forced to approach from one specific face of the resulting enolate. The phenyl group at C5 is a primary orchestrator of this control through several interconnected mechanisms.

Steric Dominance: The Primary Stereochemical Gatekeeper

The most intuitive role of the phenyl group is its function as a powerful steric shield. Once the auxiliary is acylated (e.g., with a propionyl group) and an enolate is formed, the substituents at C4 and C5 dictate the conformation of the N-acyl side chain.[2][5]

In the crucial (Z)-enolate intermediate, typically formed with Lewis acids like boron triflates or titanium tetrachloride, the phenyl group at C5 projects outwards, effectively blocking one of the two diastereotopic faces of the enolate.[6][7] An incoming electrophile (e.g., an alkyl halide or an aldehyde) is therefore sterically compelled to approach from the opposite, less-hindered face, which is shielded only by the smaller methyl group at C4.[2] This predictable facial bias is the cornerstone of the high diastereoselectivity observed in reactions such as asymmetric alkylations and aldol additions.

Conformational Rigidity via Chelation

High stereoselectivity is contingent on a conformationally locked transition state. The phenyl group contributes significantly to achieving this rigidity. In many key reactions, a Lewis acid is used not only to promote enolate formation but also to act as a chelating agent.[1][8] The Lewis acid coordinates to both the oxygen of the enolate and the carbonyl oxygen of the oxazolidinone ring, forming a rigid six-membered ring transition state.[9]

The preferred conformation of the N-acyl side chain minimizes dipole-dipole repulsions between the carbonyl groups.[5] The phenyl group at C5, due to its size, further restricts rotational freedom, ensuring that this low-energy, chelated conformation is overwhelmingly populated during the reaction. This locked, chair-like transition state presents a well-defined and predictable trajectory for the electrophile, leading to exceptionally high levels of asymmetric induction.[10]

// Invisible nodes for positioning p1 [style=invis, shape=point, width=0]; p2 [style=invis, shape=point, width=0];

electrophile -> p1 [style=invis]; p1 -> blocked [style=invis, constraint=false]; blocked -> p2 [style=invis]; p2 -> open [style=invis, constraint=false];

// Add annotations note1 [label="The large phenyl group sterically blocks the top face.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,2.5!", width=2.5]; note2 [label="Electrophile is directed to the less-hindered bottom face.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,0!", width=2.5];

phenyl -> note1 [style=dashed, color="#5F6368", dir=none, constraint=false]; electrophile -> note2 [style=dashed, color="#5F6368", dir=none, constraint=false]; }

Diagram 1: Stereodirecting role of the phenyl group in the chelated transition state.

Electronic Effects

While steric hindrance is the dominant factor, the electronic nature of the phenyl group may also play a subtle, secondary role. The aromatic ring is an electron-withdrawing group by induction, which can influence the acidity of the α-protons of the N-acyl chain and the nucleophilicity of the resulting enolate. However, in the context of the powerful stereodirecting effects observed, these electronic contributions are generally considered minor compared to the overwhelming steric and conformational control.

Case Study: Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a classic application that perfectly illustrates the role of the phenyl group.[11][12] The reaction proceeds by deprotonation of the N-acyl derivative to form a (Z)-enolate, which then reacts with an electrophile.

Table 1: Diastereoselectivity in the Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide (BnBr) | >99:1 |

| Allyl iodide (CH₂=CHCH₂I) | >99:1 |

| Methyl iodide (MeI) | 97:3 |

| Isopropyl iodide (i-PrI) | 98:2 |

Data compiled from seminal works by Evans et al. The high diastereomeric ratios underscore the exceptional level of stereocontrol imparted by the auxiliary.

The consistently high diastereoselectivity across various electrophiles demonstrates the robustness of the stereochemical model. The C5-phenyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the side of the C4-methyl group, leading predictably to a single major diastereomer.[2][5]

Experimental Protocol: Asymmetric Benzylation

This section provides a representative, field-proven protocol for the asymmetric benzylation of the N-propionyl derivative of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

// Define nodes start [label="Start:\nN-Propionyl Auxiliary", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Step 1: Deprotonation\n- NaHMDS, THF\n- -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Formation of\n(Z)-Sodium Enolate", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; alkylation [label="Step 2: Alkylation\n- Benzyl Bromide (BnBr)\n- -78 °C to 0 °C", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Auxiliary\n(High d.r.)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage [label="Step 3: Auxiliary Cleavage\n- LiOH, H₂O₂\n- THF/H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_product [label="Final Product:\nChiral Carboxylic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; recycle [label="Recovered Auxiliary", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges start -> deprotonation; deprotonation -> enolate; enolate -> alkylation; alkylation -> product_aux; product_aux -> cleavage; cleavage -> end_product; cleavage -> recycle [label=" for reuse", style=dashed, color="#5F6368"]; }

Diagram 2: General experimental workflow for asymmetric alkylation and cleavage.

Materials:

-

N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF

-

Benzyl bromide (BnBr), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Lithium hydroxide (LiOH) and 30% hydrogen peroxide (H₂O₂) for cleavage

Procedure:

-

Enolate Formation: A solution of the N-propionyl auxiliary (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). NaHMDS (1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Benzyl bromide (1.2 equiv) is added neat to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, then allowed to warm slowly to 0 °C over 1 hour.

-

Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield the pure alkylated product.

-

Auxiliary Cleavage: The purified alkylated auxiliary is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 equiv) is added, followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is then acidified to yield the final chiral carboxylic acid product.[3]

Conclusion